molecular formula C10H10ClF2NO2S B2416925 1-(2-chlorobenzenesulfonyl)-3-(difluoromethyl)azetidine CAS No. 2320420-32-2

1-(2-chlorobenzenesulfonyl)-3-(difluoromethyl)azetidine

Cat. No.: B2416925
CAS No.: 2320420-32-2
M. Wt: 281.7
InChI Key: VQVGQJAZBBSKOZ-UHFFFAOYSA-N
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Description

1-(2-chlorobenzenesulfonyl)-3-(difluoromethyl)azetidine is a compound of significant interest in the field of organic chemistry. This compound features a unique structure that includes a sulfonyl group attached to a chlorophenyl ring and a difluoromethyl group attached to an azetidine ring. The presence of these functional groups imparts unique chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(2-chlorobenzenesulfonyl)-3-(difluoromethyl)azetidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often employing continuous flow techniques and advanced catalytic systems.

Chemical Reactions Analysis

1-(2-chlorobenzenesulfonyl)-3-(difluoromethyl)azetidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and radical initiators. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzenesulfonyl)-3-(difluoromethyl)azetidine involves its interaction with specific molecular targets and pathways. The sulfonyl and difluoromethyl groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-chlorobenzenesulfonyl)-3-(difluoromethyl)azetidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2-chlorophenyl)sulfonyl-3-(difluoromethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF2NO2S/c11-8-3-1-2-4-9(8)17(15,16)14-5-7(6-14)10(12)13/h1-4,7,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVGQJAZBBSKOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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